4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12(2)28-16-6-4-14(5-7-16)19(27)21-11-18-24-23-17-10-15(8-9-26(17)18)20-22-13(3)25-29-20/h4-10,12H,11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQXGMPFASEJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a triazole moiety, which is known to interact with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
Triazole compounds are known to bind to various enzymes and receptors in the biological system. The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of triazole compounds, it can be hypothesized that this compound may have multiple effects at the molecular and cellular level
Biological Activity
The compound 4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel synthetic derivative that combines features of oxadiazole and triazole moieties. These structural elements are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The key areas of focus include:
- Anticancer Activity
- Antimicrobial Properties
- Mechanism of Action
Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and MGC803 (gastric cancer). Results showed IC50 values comparable to established chemotherapeutic agents.
- Mechanism of Action : The compound appears to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf) and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity:
- Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
- Study on Triazolo Derivatives : A series of triazolo derivatives were synthesized and evaluated for their anticancer properties. One derivative showed significant growth inhibition across multiple cancer cell lines with an IC50 value of 3.91 µM against MCF-7 cells .
- Oxadiazole Compounds : Research on oxadiazole derivatives indicated that modifications at the phenyl ring could enhance antibacterial activity due to improved interaction with bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substitutions at the benzamide and triazolo-pyridine moieties. Key analogs and their differences are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position and Type: The target compound’s 4-isopropoxy group on the benzamide may enhance lipophilicity compared to the 2-ethoxy analog . Replacing benzamide with 2-furamide (as in ) introduces a smaller, less lipophilic heterocycle, which could reduce metabolic stability but improve aqueous solubility.
Heterocyclic Core Modifications :
- The I-6473 compound replaces the triazole-oxadiazole system with an isoxazole ring and a benzoate ester. This alters electronic properties and may shift biological activity toward anti-inflammatory or antimicrobial effects, as seen in isoxazole derivatives.
Molecular Weight and Pharmacokinetics :
- The target compound (MW 392.41) falls within the acceptable range for oral bioavailability (MW < 500). The lower MW of the furamide analog (336.30) may improve membrane permeability but reduce target affinity due to reduced surface area for interactions .
Hypothetical Structure-Activity Relationships (SAR)
While experimental data are unavailable, SAR trends from related studies suggest:
- Oxadiazole vs.
- Alkoxy Group Effects : Isopropoxy’s bulkiness may improve binding to hydrophobic pockets compared to ethoxy, but excessive steric hindrance could reduce affinity .
- Amide vs. Ester : The benzamide group (as in the target) is less prone to hydrolysis than the benzoate ester in I-6473, suggesting better metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
